molecular formula C19H17NO4 B2455876 N-(1-(benzofuran-2-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034293-80-4

N-(1-(benzofuran-2-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2455876
CAS RN: 2034293-80-4
M. Wt: 323.348
InChI Key: OFNWQHDJSDXOBC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzofuran and a benzo[d][1,3]dioxole moiety. Benzofuran is a heterocyclic compound, also known as a benzene-furan hybrid. It’s found in various natural products and synthetic compounds with a wide range of biological and pharmacological applications . Benzo[d][1,3]dioxole is another organic compound which is a fused two-ring system.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Benzofuran derivatives, for example, have been found to exhibit antimicrobial activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, a related compound, 5-phenyl-1-benzofuran-2-yl derivative, is reported as a pale yellow solid .

Scientific Research Applications

Antitumor Activity

Benzofuran derivatives have demonstrated potent antitumor properties. Research indicates that certain benzofuran compounds exhibit cytotoxic effects on cancer cells, making them promising candidates for cancer therapy . Further studies are needed to explore the specific mechanisms underlying their antitumor activity.

Antibacterial Potential

Benzofuran derivatives have been investigated for their antibacterial properties. While the exact mode of action varies, some compounds exhibit inhibitory effects against bacterial growth. Researchers have synthesized novel benzofuran derivatives and evaluated their activity against various bacterial strains . These findings highlight the potential of benzofuran-based compounds as antimicrobial agents.

Antioxidant Effects

The antioxidant activity of benzofuran derivatives is noteworthy. These compounds may scavenge free radicals, protecting cells from oxidative damage. Researchers have explored the antioxidant potential of benzofuran derivatives, emphasizing their role in maintaining cellular health .

Anti-Hepatitis C Virus (HCV) Activity

A recently discovered macrocyclic benzofuran compound exhibits anti-HCV activity. This finding suggests its potential as an effective therapeutic drug for hepatitis C disease. Further investigations are underway to validate its clinical utility .

Synthetic Applications

Novel methods for constructing benzofuran rings have emerged. For instance:

Drug Lead Compounds

Given their biological activities, benzofuran derivatives are considered natural drug lead compounds. Researchers explore their potential in drug development, aiming to harness their therapeutic benefits .

Mechanism of Action

Target of Action

The primary targets of the compound N-(1-(benzofuran-2-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide are monoamine transporters, specifically dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) . These transporters play a crucial role in regulating the concentration of monoamine neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.

Mode of Action

N-(1-(benzofuran-2-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide interacts with its targets (DAT, NET, and SERT) as a substrate-type releaser . This means that it enters the neuron via these transporters and triggers the release of neurotransmitters into the synaptic cleft. This action is similar to the effects produced by known controlled drugs like amphetamines and ecstasy .

Biochemical Pathways

The compound N-(1-(benzofuran-2-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide affects the biochemical pathways associated with the neurotransmitters dopamine, norepinephrine, and serotonin . By inducing the release of these neurotransmitters, it can significantly alter neuronal signaling and lead to various downstream effects, including changes in mood, cognition, and behavior.

Result of Action

The action of N-(1-(benzofuran-2-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide at the molecular and cellular level results in increased levels of dopamine, norepinephrine, and serotonin in the synaptic cleft . This can lead to a range of effects, including stimulation, euphoria, and potentially hallucinations . It can also pose significant health risks, such as causing anxiety, sinus tachycardia, hypertension, and qt prolongation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(1-(benzofuran-2-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide. For instance, factors such as pH can affect the compound’s stability and its interaction with its targets. Additionally, individual factors, including a person’s genetic makeup, overall health, and use of other substances, can also influence the compound’s effects .

Future Directions

Benzofuran and its derivatives have been the focus of considerable attention in the fields of drug invention and development due to their wide array of biological activities . Future research may explore the potential of this compound in various applications, including as a potential antimicrobial agent.

properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-12(8-15-9-13-4-2-3-5-16(13)24-15)20-19(21)14-6-7-17-18(10-14)23-11-22-17/h2-7,9-10,12H,8,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNWQHDJSDXOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(benzofuran-2-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide

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